molecular formula C14H15N3O3S B2691205 (3-(Methylsulfonyl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone CAS No. 1706154-38-2

(3-(Methylsulfonyl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone

Cat. No. B2691205
M. Wt: 305.35
InChI Key: PMQHXODNTTZWKO-UHFFFAOYSA-N
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Description

(3-(Methylsulfonyl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This molecule is a quinoxaline derivative that has been synthesized using different methods.

Scientific Research Applications

Anticonvulsant Drug Agent Candidates

Specific Scientific Field

Medicinal Chemistry Research

Summary of the Application

This compound could potentially be used as an anticonvulsant drug agent. Anticonvulsants are medications that prevent or reduce the severity of seizures.

Methods of Application or Experimental Procedures

The synthesis of these compounds involves chemists creating many organic compounds as potential antiepileptic drugs and investigating their anticonvulsant properties .

Results or Outcomes

While specific results for “(3-(Methylsulfonyl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone” were not found, the research indicates that many novel molecules with anticonvulsant properties have been added to the literature .

Anti-Bacterial and Anti-Cancer Activity

Specific Scientific Field

Bioorganic Chemistry

Summary of the Application

Compounds similar to “(3-(Methylsulfonyl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone” have been synthesized and evaluated for their anti-bacterial and anti-cancer activities .

Methods of Application or Experimental Procedures

The compounds were synthesized and then tested for their ability to inhibit the growth of bacteria and cancer cells .

Results or Outcomes

Some of the compounds showed potent inhibitory activity in a variety of cancer cell lines . One compound in particular demonstrated superior activity against E. coli and moderate activity against B. subtilis, S. epidermidis, and S. aureus when compared with a positive control .

properties

IUPAC Name

(3-methylsulfonylpyrrolidin-1-yl)-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-21(19,20)10-6-7-17(9-10)14(18)13-8-15-11-4-2-3-5-12(11)16-13/h2-5,8,10H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQHXODNTTZWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Methylsulfonyl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone

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